Dodecane

Description

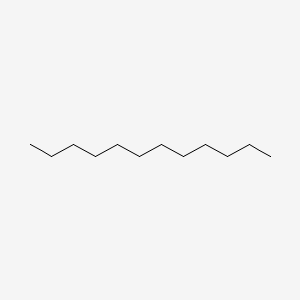

Structure

3D Structure

Properties

IUPAC Name |

dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRUBQQJIBEYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | dodecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dodecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026913 | |

| Record name | Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table) | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1) | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-40-3, 93685-81-5, 93924-07-3, 129813-67-8 | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4, 1,3-butadiene-free, polymd., triisobutylene fraction, hydrogenated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093685815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C10-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-14-alkanes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11A386X1QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Catalytic Reduction of Alkyl Halides and Sulfonates

The reduction of alkyl halides or sulfonates represents a cornerstone of dodecane synthesis. n-Dodecyl p-toluenesulfonate undergoes reductive cleavage in the presence of sodium cyanoborohydride (NaBH₃CN) and hexamethylphosphoramide (HMPA) at 80°C for 2 hours, achieving 79–81% yield . This method selectively preserves functional groups such as carbonyls and nitriles, making it suitable for complex molecules requiring alkane segments .

An alternative pathway employs 1-bromohexane and sodium metal in refluxing HMPA, yielding n-dodecane at 94°C under 174 kPa with 87% efficiency . While effective, HMPA’s neurotoxicity necessitates stringent safety protocols, limiting industrial adoption.

Industrial Production via Petroleum Distillation

Commercial this compound primarily originates from petroleum refining. Close-cut distillation of C₁₀–C₁₆ n-alkane streams isolates this compound-rich fractions, followed by molecular sieve separation . Typical process streams (e.g., C₁₂–C₁₄) achieve >99% purity but require energy-intensive fractional distillation . Despite scalability, this method faces criticism for reliance on fossil feedstocks and carbon footprint.

Normal-Pressure Zinc-Mediated Dehalogenation

A cost-effective approach utilizes bromothis compound , zinc powder, and glacial acetic acid under ambient pressure . Hydrochloric acid initiates reflux (100–110°C, 25 hours), reducing bromothis compound to this compound with subsequent sulfuric acid and alkali washes . This method avoids high-pressure equipment, achieving 213–215°C distillation fractions at 70–75% yield . However, brominated byproducts and zinc waste necessitate rigorous purification.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: Dodecane undergoes various chemical reactions, including combustion, oxidation, and substitution reactions.

Common Reagents and Conditions:

-

Combustion: this compound reacts with oxygen to produce carbon dioxide and water. The combustion reaction is as follows: [ \text{C}{12}\text{H}{26} + 18.5 \text{O}_2 \rightarrow 12 \text{CO}_2 + 13 \text{H}_2\text{O} ] This reaction releases a significant amount of energy, making this compound a potential fuel source .

-

Oxidation: this compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and catalysts used.

-

Substitution: this compound can undergo substitution reactions with halogens, such as chlorine or bromine, to form halogenated derivatives.

Major Products: The major products formed from the combustion of this compound are carbon dioxide and water. Oxidation reactions can yield alcohols, aldehydes, and carboxylic acids, while substitution reactions produce halogenated this compound derivatives .

Scientific Research Applications

Chemical Research and Industrial Applications

Solvent Properties

Dodecane is primarily used as a solvent in various chemical processes. Its non-polar nature makes it suitable for dissolving hydrophobic compounds, which is essential in chemical research and industrial applications such as ink formulation and degreasing .

Surfactant Production

Recent studies have highlighted the use of this compound as a spacer in the synthesis of dicationic gemini surfactants. These surfactants exhibit significant solubilizing capacities and are used in drug delivery systems, particularly for enhancing the stability and efficacy of liposomal formulations aimed at treating conditions like Alzheimer's disease .

Polymer Intermediate

this compound is also a precursor for producing dodecandioic acid, which serves as an intermediate in polymer synthesis. This application is crucial for developing sustainable biotechnological processes .

Energy Applications

Surrogate Fuel for Diesel Engines

this compound's physicochemical properties closely resemble those of conventional diesel fuels, making it an ideal surrogate fuel for research into diesel engine performance. Studies have validated its use in combustion research, particularly for understanding autoignition characteristics and optimizing engine efficiency .

Biomedical Applications

Drug Delivery Systems

The incorporation of this compound into liposomal formulations has shown promise in enhancing drug delivery efficiency. For instance, liposomes modified with this compound-derived surfactants have been developed to co-encapsulate therapeutic agents like α-tocopherol and donepezil hydrochloride, demonstrating high stability and encapsulation efficiency .

Environmental Applications

Bioremediation Efforts

this compound has been investigated for its role in bioremediation processes, particularly in the degradation of hydrocarbons by microbial communities. Its utilization can aid in cleaning up oil spills and other environmental contaminants .

Summary Table of this compound Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Solvent | Used to dissolve hydrophobic compounds in inks and degreasing agents | Non-polar solvent properties |

| Surfactant Production | Acts as a spacer in dicationic gemini surfactants for drug delivery | Enhanced solubilization and stability |

| Energy Research | Serves as a surrogate fuel for diesel engine studies | Similar properties to conventional diesel fuels |

| Biomedical Formulations | Incorporated into liposomes for improved drug delivery | High stability and encapsulation efficiency |

| Environmental Remediation | Investigated for microbial degradation of hydrocarbons | Aids in cleaning oil spills |

Case Studies

- Case Study on Drug Delivery : Research involving liposomes modified with this compound-derived surfactants demonstrated significant improvements in drug encapsulation efficiency and stability over traditional formulations. The study indicated a notable reduction in amyloid plaques associated with Alzheimer's disease when treated with these formulations .

- Combustion Research Case Study : this compound has been validated as a reliable surrogate fuel in diesel engine studies, providing insights into combustion characteristics that can lead to more efficient engine designs .

Mechanism of Action

Dodecane is part of the alkane family, which includes other similar compounds such as undecane and tridecane. Compared to these compounds, this compound has a higher molecular mass and a lower hydrogen-to-carbon ratio, making it a better surrogate for kerosene-based fuels. This higher molecular mass and lower hydrogen-to-carbon ratio allow this compound to better emulate the laminar flame speed of jet fuels .

Comparison with Similar Compounds

Undecane (C₁₁H₂₄) and Tridecane (C₁₃H₂₈)

Physical Properties :

- This compound has a higher boiling point (~216°C) compared to undecane (~196°C) and lower than tridecane (~234°C), correlating with chain length and molecular weight .

- In VOC removal processes, this compound exhibits a 99.9% reduction efficiency compared to undecane (93.1%) and decane (79.4%) due to its higher molecular weight and lower volatility .

Applications :

- This compound is preferred over undecane and tridecane in GC-FID as an internal standard due to its intermediate volatility and compatibility with diverse analyte retention times .

- In catalytic reforming, this compound conversion reaches 85.8% with nickel-based catalysts, outperforming rhodium-based systems in cost-effectiveness .

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|

| This compound | 170.33 | ~216 | GC internal standard, bioreactor overlay |

| Undecane | 156.31 | ~196 | VOC analysis, environmental monitoring |

| Tridecane | 184.36 | ~234 | High-temperature solvent |

Oxygenated Derivatives: Dodecanol and Dodecanone

- Reactivity: Dodecanol (C₁₂H₂₅OH) and dodecanone (C₁₁H₂₂CO) are oxidation products of this compound. Dodecanol inhibits filamentous growth in Candida albicans via quorum sensing, whereas dodecanone derivatives (e.g., 2-dodecanone) are detected in yeast bioprocesses using this compound overlays . Unlike this compound, these derivatives participate in metabolic pathways, influencing microbial morphology and product yields .

- Analytical Challenges: Dodecanol co-elutes with taxanes in GC-MS, complicating detection in bioreactor samples .

Aromatic and Branched Hydrocarbons

Toluene (C₇H₈)

- Environmental Impact :

- Thermodynamic Behavior :

Pinene (C₁₀H₁₆)

- Biological Roles :

Key Research Findings

Catalytic Performance

- Auto-Thermal Reforming : Nickel catalysts (e.g., NA10-PM) achieve 85% this compound conversion, rivaling rhodium catalysts (RhA5-IM) but at 1/10th the cost .

- Oxidative Desulfurization : Vanadium-modified SBA-15 catalysts in this compound solvent remove 99% of dibenzothiophene (DBT), comparable to acetonitrile-based systems .

| Process | Catalyst | This compound Conversion (%) | Selectivity (H₂/CO/CO₂) |

|---|---|---|---|

| Auto-Thermal Reforming | NA10-PM (Ni) | 85.8 | 67.2/19.6/11.6 |

| Auto-Thermal Reforming | RhA5-IM (Rh) | 85.8 | 68.1/18.9/12.3 |

Medical and Environmental Significance

- Cancer Biomarkers: this compound levels in exhaled breath are elevated in oral squamous cell carcinoma (2.5-fold) and colorectal cancer (3.1-fold) versus controls .

- VOC Mitigation : Integrated condensation-adsorption systems reduce this compound emissions by 99.9% in laundry dry-cleaning, outperforming undecane and decane removal .

Biological Activity

Dodecane, a straight-chain alkane with the chemical formula , is notable for its diverse biological activities and applications. This article explores its biological activity, including its effects on microbial metabolism, potential therapeutic uses, and environmental implications.

Overview of this compound

This compound is a colorless, flammable liquid that is insoluble in water but soluble in organic solvents. It is primarily used as a solvent and in the formulation of various chemical products. Its biological activity has garnered interest in fields such as microbiology, pharmacology, and environmental science.

1. Microbial Metabolism

This compound has been studied for its role in microbial degradation and metabolism. Research indicates that it can be effectively utilized by certain microbial consortia for bioremediation purposes. A study demonstrated that the removal efficiency of this compound by a microbial consortium was significantly higher at lower initial concentrations, indicating a positive correlation between concentration and biodegradation efficiency .

Table 1: this compound Removal by Microbial Consortium

| Initial Concentration (mg/L) | Removal Efficiency (%) |

|---|---|

| 100 | 85 |

| 200 | 75 |

| 500 | 60 |

2. Enhancement of Enzyme Activity

This compound has been shown to enhance the activity of certain enzymes when used as an oxygen vector in microbial cultures. For instance, in a study involving Escherichia coli, the addition of n-dodecane increased fumarase activity by 124% compared to controls without this compound. The mechanism behind this enhancement is linked to increased ATP concentrations and favorable redox ratios, which facilitate protein folding and enzyme activity .

Table 2: Fumarase Activity with Varying this compound Concentrations

| n-Dodecane Concentration (%) | Fumarase Activity (U/mg) |

|---|---|

| 0 | 6.44 |

| 1.5 | 12.47 |

| 2.5 | 14.21 |

3. Toxicological Aspects

While this compound exhibits beneficial biological activities, it can also be toxic at higher concentrations. Studies have indicated that excessive this compound can lead to cell lysis and decreased enzyme activity due to its cytotoxic effects on microbial cells . Understanding the concentration-dependent effects of this compound is crucial for its application in biotechnological processes.

Case Study 1: Bioremediation of Hydrocarbon Contaminated Soil

A field study investigated the efficacy of using a microbial consortium to degrade this compound in hydrocarbon-contaminated soil within a slurry sequencing bioreactor system. The results indicated that the microbial community could effectively metabolize this compound, leading to significant reductions in hydrocarbon levels over time .

Case Study 2: Enzyme Production Enhancement

In laboratory settings, researchers explored the use of this compound as an oxygen vector during the fermentation process for producing fumarase in E. coli. The study revealed that specific concentrations of this compound not only enhanced enzyme production but also improved biomass yield, demonstrating its potential utility in industrial enzyme production .

Environmental Impact

The degradation of this compound by microorganisms plays a vital role in mitigating environmental pollution caused by petroleum hydrocarbons. The oxidation products generated during the degradation process include ketones and carboxylic acids, which have their own ecological impacts but are generally less harmful than the parent compound .

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for quantifying dodecane in environmental or biological matrices, and how are they optimized to minimize interference?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard is widely used. Optimization includes adjusting injection volumes to avoid detector saturation (e.g., reducing this compound overlay contamination in microbial cultures) and employing isotopic pattern matching for peak identification . Calibration-free quantification via flame ionization detection (FID) relative to this compound is also validated for high-throughput screening .

- Key Data : Retention indices (RIs) of alkanes (e.g., C8–C20) are calculated to confirm this compound identification in complex mixtures .

Q. How do researchers design controlled experiments to study this compound’s physicochemical properties (e.g., solubility, volatility) under varying environmental conditions?

- Methodology : Use factorial design to isolate variables (temperature, pH, salinity). For example, in microbial degradation studies, hydraulic retention time and influent concentration are systematically varied to model this compound removal kinetics .

- Validation : Compare experimental results with computational fluid dynamics (CFD) simulations of this compound droplet distribution in turbulent flows to validate physicochemical assumptions .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound degradation efficiency in rotating biological contactors, and what statistical validations are critical for model reliability?

- Methodology : Apply central composite design (CCD) to evaluate interactions between variables (e.g., disc rotation speed, biomass dosage). ANOVA confirms the significance of quadratic terms (e.g., p < 0.05 for rotation speed² in this compound removal models) .

- Data Contradictions : If experimental data deviates from the RSM model (e.g., non-linear effects of temperature), use residual analysis to identify outliers and refine the model’s coded equation .

Q. What strategies resolve discrepancies between simulated and experimental data in studies of this compound spray formation in turbulent flows?

- Methodology : Validate simulations using Sauter mean diameter (SMD) measurements from laser diffraction experiments. Adjust turbulence models (e.g., k-ε parameters) to align with empirical droplet size distributions .

- Case Example : At 60 mm from the nozzle, simulated SMD values for this compound droplets showed <5% deviation from experimental data after iterative refinement of boundary conditions .

Q. How can researchers address analytical challenges in detecting this compound-derived metabolites in microbial overlay systems (e.g., pinene trapping)?

- Methodology : Reduce GC-MS injection volumes to prevent column contamination by residual this compound. Use solid-phase microextraction (SPME) to preconcentrate trace metabolites and improve detection limits .

- Pitfalls : Over-reliance on this compound as a solvent overlay can suppress metabolite signals; alternative solvents (e.g., hexadecane) may reduce interference in terpenoid analyses .

Methodological Considerations

Q. What statistical frameworks are essential for interpreting contradictory data in multi-variable this compound studies (e.g., biodegradation vs. abiotic degradation rates)?

- Approach : Use multivariate analysis of variance (MANOVA) to disentangle confounding factors. For instance, in bioremediation studies, MANOVA can isolate the effect of biomass activity from temperature-driven volatilization .

- Case Study : A p-value >0.05 for hydraulic retention time in ANOVA indicates that abiotic processes dominate this compound removal under specific conditions, necessitating experimental redesign .

Q. How do researchers ensure reproducibility in long-term this compound exposure studies (e.g., algal bioassays), given its volatility and adsorption losses?

- Protocol : Use closed-system reactors with headspace sampling to track volatile losses. Normalize biomass-specific degradation rates to account for adsorption onto reactor surfaces .

- Data Adjustment : Apply mass-balance corrections using this compound recovery rates from control experiments (e.g., >90% recovery required for valid kinetic modeling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.